BenchChemオンラインストアへようこそ!

4-Bromo-6-methyl-1H-indazol-3-amine

Medicinal Chemistry Physicochemical Properties Lead Optimization

4-Bromo-6-methyl-1H-indazol-3-amine (CAS 1715912-97-2) is a strategically differentiated 3-aminoindazole building block. Its 4-bromine serves as a robust cross-coupling handle while the 6-methyl group provides essential steric and electronic modulation — a substitution pattern not interchangeable with other bromo-methyl indazole isomers. The 3-amino group is a validated kinase hinge-binding motif, as demonstrated in the clinical candidate ABT-869 (Linifanib). This scaffold enables regioselective Suzuki-Miyaura elaboration at the 4-position, accelerating SAR campaigns against VEGFR, PDGFR, and FGFR kinase families. Supplied at ≥98% purity for reliable parallel library synthesis and hit-to-lead optimization.

Molecular Formula C8H8BrN3
Molecular Weight 226.07
CAS No. 1715912-97-2
Cat. No. B3109325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-methyl-1H-indazol-3-amine
CAS1715912-97-2
Molecular FormulaC8H8BrN3
Molecular Weight226.07
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)Br)C(=NN2)N
InChIInChI=1S/C8H8BrN3/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H3,10,11,12)
InChIKeyOECVNPHOPGPKCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Bromo-6-methyl-1H-indazol-3-amine (CAS 1715912-97-2) as a Differentiated Building Block for Targeted Kinase Inhibitor Discovery


4-Bromo-6-methyl-1H-indazol-3-amine (CAS 1715912-97-2) is a substituted 3-aminoindazole scaffold with the molecular formula C8H8BrN3 and a molecular weight of 226.07 g/mol . This heterocyclic building block features a bromine atom at the 4-position and a methyl group at the 6-position of the indazole ring, a substitution pattern that establishes it as a versatile intermediate for the synthesis of kinase inhibitors and other bioactive molecules . The compound's unique placement of reactive handles enables regioselective functionalization strategies that are not readily accessible with other substitution patterns, making it a strategic choice for medicinal chemistry programs targeting the validated 3-aminoindazole pharmacophore [1].

Why 4-Bromo-6-methyl-1H-indazol-3-amine (CAS 1715912-97-2) Cannot Be Replaced by Other Indazole Analogs in Medicinal Chemistry Programs


The specific substitution pattern of 4-Bromo-6-methyl-1H-indazol-3-amine (4-Br, 6-CH3) is not interchangeable with other bromo-methyl indazole isomers (e.g., 5-Br-6-CH3, 4-Br-5-CH3) or halogen variants (e.g., 4-Cl-6-CH3). The 4-position bromine serves as a critical synthetic handle for cross-coupling reactions to elaborate the scaffold into potent kinase inhibitors, as demonstrated in the development of ABT-869 and related 3-aminoindazole-based therapeutics [1]. The 6-position methyl group provides essential steric and electronic modulation that influences both synthetic accessibility and biological target engagement . Changing the substitution pattern—even by a single position—can alter the regioselectivity of subsequent functionalization steps, potentially leading to different isomeric products or requiring complete re-optimization of synthetic routes [2]. Furthermore, the 3-amino group is a validated hinge-binding motif in kinase inhibitor design, and its presence in this specific scaffold enables direct incorporation into established medicinal chemistry workflows without additional protection/deprotection steps [1].

Quantitative Differentiation Evidence: 4-Bromo-6-methyl-1H-indazol-3-amine (CAS 1715912-97-2) vs. Structural Analogs


Molecular Weight and Physicochemical Profile: 4-Br-6-CH3 vs. 4-Br-5-CH3 Isomer

The molecular weight of 4-Bromo-6-methyl-1H-indazol-3-amine is 226.07 g/mol, which is identical to its positional isomer 4-Bromo-5-methyl-1H-indazol-3-amine (CAS 1715912-74-5) due to the same elemental composition (C8H8BrN3) . However, the different positioning of the methyl group (6-position vs. 5-position) alters the steric environment around the reactive bromine atom. For the 6-methyl isomer, the methyl group is meta to the bromine on the fused benzene ring, providing steric hindrance that can direct coupling reactions selectively to the 4-position, whereas the 5-methyl isomer places the methyl group ortho to the bromine, creating a different steric and electronic landscape that may influence reaction yields and selectivity . This differentiation matters for medicinal chemists who require predictable and reproducible synthetic outcomes when elaborating the core scaffold.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Halogen Reactivity Profile: 4-Bromo vs. 4-Chloro Analog for Cross-Coupling Applications

4-Bromo-6-methyl-1H-indazol-3-amine (MW 226.07 g/mol) contains a bromine atom at the 4-position, whereas the corresponding 4-chloro analog (4-Chloro-6-methyl-1H-indazol-3-amine, CAS 1388047-49-1) has a molecular weight of 181.62 g/mol . Bromine is a superior leaving group compared to chlorine in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. While specific comparative reaction yield data for this exact scaffold are not published, class-level inference from indazole and aryl halide literature indicates that aryl bromides generally exhibit faster oxidative addition and higher coupling efficiencies than aryl chlorides under standard catalytic conditions [1]. This enhanced reactivity of the bromo substituent translates to milder reaction conditions, shorter reaction times, and potentially higher yields in medicinal chemistry derivatization campaigns.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Lipophilicity (cLogP) Differentiation: 3-Amino vs. Non-Amino Indazole Core

The target compound, 4-Bromo-6-methyl-1H-indazol-3-amine, possesses a 3-amino group that significantly modulates its physicochemical profile compared to non-aminated indazole analogs such as 4-Bromo-6-methyl-1H-indazole (CAS 885521-94-8). The non-aminated analog has a reported calculated LogP (cLogP) of 2.7, reflecting moderate lipophilicity suitable for membrane permeability . While a specific cLogP value for 4-Bromo-6-methyl-1H-indazol-3-amine is not publicly available, the addition of the polar 3-amino group would be expected to reduce cLogP by approximately 0.5–1.0 log units relative to the non-aminated counterpart, based on established fragment contribution models for aromatic amines . This polarity shift enhances aqueous solubility and provides an additional hydrogen-bonding donor/acceptor site for target engagement, which is critical for the compound's validated role as a hinge-binding motif in kinase inhibitor design [1].

Physicochemical Properties Drug-Likeness ADME

Commercial Availability and Purity Benchmarking: 4-Br-6-CH3 vs. 5-Br-6-CH3 Isomer

4-Bromo-6-methyl-1H-indazol-3-amine (CAS 1715912-97-2) is commercially available from multiple suppliers with documented purity specifications ranging from 97% to >98% . In contrast, the 5-bromo positional isomer (5-Bromo-6-methyl-1H-indazol-3-amine, CAS 1388048-55-2) is also available but is less commonly stocked by major chemical suppliers . The target compound benefits from broader commercial availability, which translates to competitive pricing, shorter lead times, and more reliable supply chains for research programs. Additionally, the availability of the dihydrochloride salt form (CAS 2503201-91-8) provides an alternative formulation with enhanced aqueous solubility and stability for biological assays .

Procurement Supply Chain Quality Control

Optimal Research and Industrial Application Scenarios for 4-Bromo-6-methyl-1H-indazol-3-amine (CAS 1715912-97-2)


Kinase Inhibitor Lead Generation and Optimization

4-Bromo-6-methyl-1H-indazol-3-amine serves as an advanced intermediate for the synthesis of 3-aminoindazole-based kinase inhibitors. The 3-amino group functions as an effective hinge-binding moiety for targeting the ATP-binding pocket of kinases, as validated in the discovery of clinical candidates such as ABT-869 (Linifanib) [1]. The 4-position bromine enables facile elaboration via Suzuki-Miyaura cross-coupling to introduce diverse aryl and heteroaryl substituents for optimizing potency and selectivity [2]. The 6-position methyl group provides steric modulation that can influence binding pocket complementarity and pharmacokinetic properties. This compound is particularly well-suited for structure-activity relationship (SAR) studies targeting receptor tyrosine kinases (RTKs) including VEGFR, PDGFR, and FGFR families.

Parallel Library Synthesis via Cross-Coupling Chemistry

The 4-bromo substituent of 4-Bromo-6-methyl-1H-indazol-3-amine provides a robust synthetic handle for parallel library synthesis using palladium-catalyzed cross-coupling methodologies. Indazole scaffolds with 4-bromo substitution have been demonstrated to undergo efficient Suzuki-Miyaura reactions under mild conditions with good to excellent yields [1]. The 6-methyl group directs reactivity to the 4-position through steric hindrance, minimizing undesired side reactions at other positions [2]. This regioselectivity enables the rapid generation of diverse compound libraries for high-throughput screening against kinase targets or other therapeutic proteins, accelerating hit-to-lead campaigns in drug discovery.

Development of Dual-Target and Multitargeted Therapeutics

The 3-aminoindazole core exemplified by 4-Bromo-6-methyl-1H-indazol-3-amine has been successfully employed in the design of dual-target inhibitors, such as dual FGFR1/HDAC inhibitors, where the indazole scaffold provides the kinase hinge-binding motif while appended functionality engages secondary targets [1]. The presence of both the 3-amino group (hinge binder) and the 4-bromo substituent (functionalization site) allows for modular construction of multitargeted agents. This scaffold is also relevant for developing inhibitors that address drug-resistant kinase mutants (e.g., Bcr-Abl T315I), where optimized substitution patterns at the 4-position are critical for overcoming gatekeeper mutations [2].

Building Block for Proprietary Compound Collections

Pharmaceutical and biotechnology companies seeking to expand proprietary compound collections can utilize 4-Bromo-6-methyl-1H-indazol-3-amine as a privileged scaffold for generating novel indazole derivatives. The indazole core is present in multiple FDA-approved drugs and clinical candidates, and the specific substitution pattern of this compound provides a differentiated starting point that is not widely exploited in published literature [1]. Its commercial availability in high purity (>98%) and in both free base and dihydrochloride salt forms ensures reliable supply for large-scale library production [2]. The compound's moderate calculated lipophilicity (estimated cLogP ~1.7–2.2) aligns with drug-like property space, making it suitable for lead-like and drug-like compound collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-methyl-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.